2-Methyl-6-(2,2,2-trifluoroethoxy)aniline
Overview
Description
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline, also known as MTFA, is an organic compound belonging to the aniline family of compounds. It is a colorless liquid with a slightly sweet smell. MTFA has a variety of uses in the scientific community, ranging from synthesis methods to applications in biomedical research.
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has a wide range of applications in the scientific community. It has been used in a variety of biochemical and physiological studies, such as the study of enzyme activity and protein-ligand interactions. It has also been used in the study of the metabolism of drugs and other compounds. 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has also been used in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline works by binding to specific receptors in the body, such as enzymes or proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB).
Biochemical and Physiological Effects
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to activate certain proteins, such as the nuclear factor kappa B (NF-kB). In addition, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to using 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in laboratory experiments. It can be toxic if ingested and can cause irritation of the skin and eyes if handled improperly. It also reacts with certain compounds, such as acids and bases, which can lead to the formation of hazardous compounds.
Future Directions
There are several potential future directions for the use of 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline in scientific research. One potential application is in the study of the metabolism of drugs and other compounds. Another potential application is in the synthesis of pharmaceuticals and other compounds. Additionally, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline could be used in the study of enzyme activity and protein-ligand interactions. Finally, 2-Methyl-6-(2,2,2-trifluoroethoxy)aniline could be used in the study of the biochemical and physiological effects of drugs and other compounds.
properties
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-2-4-7(8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJQUCAYOFMDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2,2,2-trifluoroethoxy)aniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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